2,3,4-Tri-O-benzyl-L-arabinopyranose
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Overview
Description
2,3,4-Tri-O-benzyl-L-arabinopyranose: is a chemical compound with the molecular formula C26H28O5 . It is a derivative of L-arabinopyranose, where three hydroxyl groups are substituted with benzyl groups. This compound is often used in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-benzyl-L-arabinopyranose typically involves the protection of the hydroxyl groups of L-arabinopyranose with benzyl groups. This can be achieved through benzylation reactions using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Tri-O-benzyl-L-arabinopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst.
Substitution: Sodium methoxide, sodium ethoxide.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4-Tri-O-benzyl-L-arabinopyranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is utilized in the study of carbohydrate chemistry and glycosylation processes.
Medicine: It serves as a building block for the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-benzyl-L-arabinopyranose involves its interaction with specific molecular targets and pathways. The benzyl groups provide steric protection and influence the reactivity of the compound. In biological systems, the compound can participate in glycosylation reactions, affecting the structure and function of glycoproteins and glycolipids .
Comparison with Similar Compounds
- 2,3,4-Tri-O-benzyl-D-xylopyranose
- 2,3,4-Tri-O-benzyl-L-fucopyranose
- 2,3,4-Tri-O-benzyl-D-glucopyranose
Comparison: 2,3,4-Tri-O-benzyl-L-arabinopyranose is unique due to its specific stereochemistry and the presence of benzyl groups at the 2, 3, and 4 positions. This configuration imparts distinct chemical and physical properties compared to its analogs. For instance, 2,3,4-Tri-O-benzyl-D-xylopyranose has a different stereochemistry, which affects its reactivity and applications .
Properties
IUPAC Name |
(3R,4S,5S)-3,4,5-tris(phenylmethoxy)oxan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSKDJMXBBFKKG-FVNVNRQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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